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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, is a pivotal

reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes

and ketones to alkynes. Its utility in the construction of complex molecular architectures makes

it a valuable tool in medicinal chemistry and drug development. This technical guide provides a

comprehensive overview of the spectroscopic data associated with its common precursor, its

synthesis, and a detailed experimental protocol for its in-situ generation and use. Due to the

reactive and potentially explosive nature of diazo compounds, Dimethyl
(diazomethyl)phosphonate is most commonly prepared and used immediately in solution

without isolation.

Spectroscopic Data
Direct spectroscopic analysis of isolated Dimethyl (diazomethyl)phosphonate is not widely

reported due to its limited stability. Therefore, the spectroscopic data presented here pertains to

its stable and commercially available precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate,

often referred to as the Ohira-Bestmann reagent. Dimethyl (diazomethyl)phosphonate is

generated from this precursor via methanolysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy of
Dimethyl (1-diazo-2-oxopropyl)phosphonate

Nucleus Solvent

Chemical

Shift (δ)

[ppm]

Coupling

Constant (J)

[Hz]

Multiplicity Assignment

¹H NMR CDCl₃ 3.86 JP-H = 11.6 Doublet 6H, 2 x OCH₃

2.25 Singlet 3H, COCH₃

¹³C NMR CDCl₃ 187.7 JP-C = 7.3 Doublet C=O

53.8 JP-C = 6.4 Doublet OCH₃

27.5 Singlet COCH₃

³¹P NMR CDCl₃ 16.5 Singlet

Note: The diazo carbon signal in ¹³C NMR is often broad or not observed due to quadrupolar

relaxation and long relaxation times.

Infrared (IR) Spectroscopy of Dimethyl (1-diazo-2-
oxopropyl)phosphonate

Functional Group Vibrational Frequency (ν) [cm⁻¹]

Diazo (N≡N) ~2100

Carbonyl (C=O) ~1640

Phosphoryl (P=O) ~1260

P-O-C ~1030-1050

Experimental Protocols
The most common and convenient method for the preparation of Dimethyl
(diazomethyl)phosphonate is through the in-situ methanolysis of Dimethyl (1-diazo-2-

oxopropyl)phosphonate.
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Synthesis of Dimethyl (1-diazo-2-
oxopropyl)phosphonate
This procedure outlines the synthesis of the stable precursor reagent.

Materials:

Dimethyl (2-oxopropyl)phosphonate

4-Acetamidobenzenesulfonyl azide (p-ABSA) or other suitable diazo transfer agent

Potassium carbonate (K₂CO₃) or other suitable base

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and stirring apparatus

Procedure:

To a stirred solution of dimethyl (2-oxopropyl)phosphonate in acetonitrile, add potassium

carbonate at room temperature.

Slowly add a solution of 4-acetamidobenzenesulfonyl azide in acetonitrile to the reaction

mixture.

Allow the reaction to stir at room temperature for several hours until the starting material is

consumed (monitored by TLC or NMR).

Filter the reaction mixture to remove the solid byproducts.

The filtrate is concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield pure

Dimethyl (1-diazo-2-oxopropyl)phosphonate.
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In-situ Generation and Use of Dimethyl
(diazomethyl)phosphonate (Seyferth-Gilbert
Homologation)
This protocol describes the generation of the reagent and its immediate use for the conversion

of an aldehyde to a terminal alkyne.

Materials:

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

Methanol (MeOH)

Anhydrous Tetrahydrofuran (THF)

Aldehyde substrate

Standard inert atmosphere glassware and techniques

Procedure:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve the aldehyde substrate in anhydrous THF and methanol.

Cool the solution to 0 °C using an ice bath.

In a separate flask, dissolve Dimethyl (1-diazo-2-oxopropyl)phosphonate in anhydrous THF.

Add the solution of the phosphonate to the cooled aldehyde solution.

Slowly add potassium carbonate or potassium tert-butoxide to the reaction mixture.

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the

progress by TLC.
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The resulting crude alkyne is then purified by column chromatography.

Reaction Workflow
The following diagram illustrates the synthetic pathway from a starting aldehyde to the final

alkyne product using the in-situ generation of Dimethyl (diazomethyl)phosphonate.

Aldehyde
(R-CHO)

Reaction with
AldehydeDimethyl (1-diazo-2-oxopropyl)phosphonate

In-situ generation of
Dimethyl (diazomethyl)phosphonate

K₂CO₃ / MeOH

Reacts immediately

Terminal Alkyne
(R-C≡CH)

Click to download full resolution via product page

Caption: Synthetic workflow for the Seyferth-Gilbert homologation.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Dimethyl
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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